molecular formula C9H18N2O4S B2630284 N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428372-44-4

N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Katalognummer: B2630284
CAS-Nummer: 1428372-44-4
Molekulargewicht: 250.31
InChI-Schlüssel: CHOHRZCXAFPVPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxypropan-2-yl Group

This ether-containing substituent (CH₃OCH₂CH(CH₃)-) balances hydrophilicity and lipophilicity:

  • Solubility : The ether oxygen forms hydrogen bonds with water, improving aqueous solubility compared to purely alkyl chains.
  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than hydroxyl groups, prolonging half-life.
  • Stereoelectronic Effects : The branched isopropyl configuration minimizes steric clashes while maintaining electronic interactions with targets.

Methylsulfonyl Group

The -SO₂CH₃ moiety confers two critical properties:

  • Electron-Withdrawing Effects : Polarizes adjacent atoms, enhancing hydrogen-bond acceptor capacity (e.g., sulfonyl oxygen interactions with serine proteases).
  • Thermodynamic Stability : Sulfonyl groups resist hydrolysis under physiological conditions, unlike esters or amides.

In combination, these groups position the compound for potential use in targeting enzymes or receptors where solubility, stability, and precise steric alignment are critical. For instance, methylsulfonyl-containing analogs have shown promise as allosteric modulators of G-protein-coupled receptors (GPCRs).

Eigenschaften

IUPAC Name

N-(1-methoxypropan-2-yl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-7(6-15-2)10-9(12)8-4-11(5-8)16(3,13)14/h7-8H,4-6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHRZCXAFPVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxypropan-2-yl Group: This step may involve alkylation reactions.

    Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropan-2-yl group.

    Reduction: Reduction reactions could potentially target the azetidine ring or the carboxamide group.

    Substitution: The methylsulfonyl group may be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound has been studied for its pharmacological activity, particularly as an anti-inflammatory agent. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests its potential in treating various inflammatory disorders such as arthritis, rheumatoid arthritis, and other pain-related conditions .

Table 1: Inhibition of Cyclooxygenase Enzymes

Enzyme Inhibition Activity Related Disorders
COX-1YesPain, inflammation
COX-2YesArthritis, rheumatoid arthritis, migraines

Synthesis and Structure-Activity Relationship

The synthesis of N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide involves specific chemical reactions that modify the azetidine structure to enhance its biological activity. The structure-activity relationship (SAR) studies reveal that modifications to the methylsulfonyl and carboxamide groups significantly influence the compound's efficacy against inflammation .

Table 2: Structural Variations and Their Effects

Modification Effect on Activity
Methylsulfonyl group variationIncreased anti-inflammatory potency
Carboxamide chain length adjustmentAltered pharmacokinetics

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation in animal models of arthritis, suggesting its therapeutic potential in chronic inflammatory diseases .
  • Another research effort focused on the compound's mechanism of action, revealing that it not only inhibits COX enzymes but also modulates other inflammatory pathways, providing a multi-target approach to therapy .

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

The compound shares functional groups (methylsulfonyl, carboxamide) and structural motifs with other therapeutic agents, such as Apremilast (CC-10004) , a well-characterized anti-inflammatory drug. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Property N-(1-Methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide Apremilast (CC-10004)
Core Structure Azetidine (4-membered ring) Isoindole-1,3-dione (bicyclic)
Key Substituents - 1-Methoxypropan-2-yl (carboxamide side chain) - 3-Ethoxy-4-methoxyphenyl
- Methylsulfonyl group - Methylsulfonyl group
Molecular Formula C10H20N2O4S (calculated) C22H24N2O7S
Therapeutic Indications Not explicitly reported Psoriasis, arthritis, asthma, CLE
Mechanistic Target Unknown (hypothesized PDE4 inhibition due to sulfonyl/carboxamide) PDE4 inhibitor

Key Findings from Comparative Analysis

Structural Differences: The azetidine core in the target compound offers a smaller, more rigid scaffold compared to Apremilast’s bicyclic isoindole system. This may influence binding affinity and metabolic stability .

Functional Group Parallels :

  • Both compounds feature a methylsulfonyl group , a moiety often associated with kinase or phosphodiesterase (PDE) inhibition. Apremilast’s efficacy in inflammatory diseases is linked to PDE4 inhibition , suggesting a possible shared mechanism for the target compound.
  • The carboxamide group in both compounds may facilitate hydrogen bonding with biological targets.

Therapeutic Potential: Apremilast’s success in treating chronic inflammatory conditions highlights the pharmacological relevance of methylsulfonyl-carboxamide hybrids. However, the absence of clinical data for the target compound limits direct therapeutic comparisons.

Research Implications and Gaps

  • Synthetic Accessibility : The azetidine ring’s strain may pose synthetic challenges compared to Apremilast’s more stable isoindole core.
  • Pharmacokinetics : The branched methoxypropan-2-yl group could improve oral bioavailability relative to Apremilast’s larger aromatic system.
  • Target Validation: Further studies are needed to confirm whether the target compound shares Apremilast’s PDE4 selectivity or exhibits novel mechanisms.

Biologische Aktivität

N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H17_{17}N1_{1}O4_{4}S
  • Molecular Weight : 249.33 g/mol
  • SMILES Notation : CC(C(=O)N1CC(C1)C(=O)C(C)OC)S(=O)(=O)C

1. Receptor Interaction

This compound has been studied for its interaction with various receptors, notably the S1P receptor family. The compound acts as an agonist or antagonist depending on the specific receptor subtype, which influences cellular signaling pathways involved in inflammation and immune response .

2. Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit certain enzymes associated with cancer proliferation. For instance, it has been shown to interfere with PARP-1 activity, leading to apoptosis in cancer cell lines such as A549 (lung cancer) . This suggests a potential application in cancer therapy.

Table 1: In Vitro Biological Activity

Activity TypeCell LineIC50 (µM)Reference
Anti-proliferativeA5491.95
PARP-1 InhibitionA54919.24
Selectivity Index (SI)HPAEpiC15.38

Case Study 1: Cancer Cell Apoptosis

A study investigated the effects of this compound on A549 lung cancer cells. The compound demonstrated significant anti-proliferative effects and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increasing apoptosis rates with higher concentrations of the compound, confirming its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Inflammatory Response Modulation

Another research focus was on the compound's ability to modulate inflammatory responses. It was found to significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential application as an anti-inflammatory agent . The mechanisms involved include inhibition of NF-κB and MAPK signaling pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.